

NMR Characterization of 2-Amino-6-methylnicotinic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 2-Amino-6-methylisonicotinic acid

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This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Amino-6-methylnicotinic acid. Due to the limited availability of public experimental data for **2-Amino-6-methylisonicotinic acid**, this guide focuses on its isomer, 2-Amino-6-methylnicotinic acid, for which ^1H NMR data has been reported. This analysis is supplemented with data from structurally related compounds to offer a comprehensive understanding of its spectral features.

^1H and ^{13}C NMR Data Comparison

The following table summarizes the reported ^1H NMR chemical shifts for 2-Amino-6-methylnicotinic acid and compares them with the known NMR data for isonicotinic acid and 2-amino-6-methylpyridine. This comparison allows for the assignment of protons in the target molecule and highlights the electronic effects of the different substituents on the pyridine ring.

Compound	Solvent	Nucleus	Chemical Shift (δ) ppm
2-Amino-6-methylnicotinic acid	DMSO-d ₆	¹ H	7.92 (d, 1H), 7.44-6.82 (br, 2H, -NH ₂), 6.44 (d, 1H), 2.28 (s, 3H, -CH ₃)[1]
Isonicotinic acid	DMSO-d ₆	¹ H	8.75 (d, J = 6.0 Hz, 2H), 7.79 (d, J = 6.0 Hz, 2H)[2]
		¹³ C	166.6, 151.0, 138.5, 123.1[2]
2-Amino-6-methylpyridine	CDCl ₃	¹ H	7.14 (t, 1H), 6.32 (d, 1H), 6.13 (d, 1H), 5.23 (s, 2H, -NH ₂), 2.28 (s, 3H, -CH ₃)[3]

Note: s = singlet, d = doublet, t = triplet, br = broad. J-coupling constants were not provided in the source for 2-Amino-6-methylnicotinic acid.

Experimental Protocols

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra, applicable to the characterization of 2-Amino-6-methylnicotinic acid and similar compounds.

1. Sample Preparation:

- **Dissolution:** Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is crucial and should dissolve the compound well while not having interfering signals in the regions of interest.
- **Internal Standard:** A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.
- **Filtration:** The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

- Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically used.
 - Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
 - Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.
 - Spectral Width: A spectral width of approximately 10-15 ppm is set to cover the expected range of proton chemical shifts.
- ¹³C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
 - Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
 - Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary.
 - Spectral Width: A wider spectral width of around 200-250 ppm is used to encompass the full range of carbon chemical shifts.

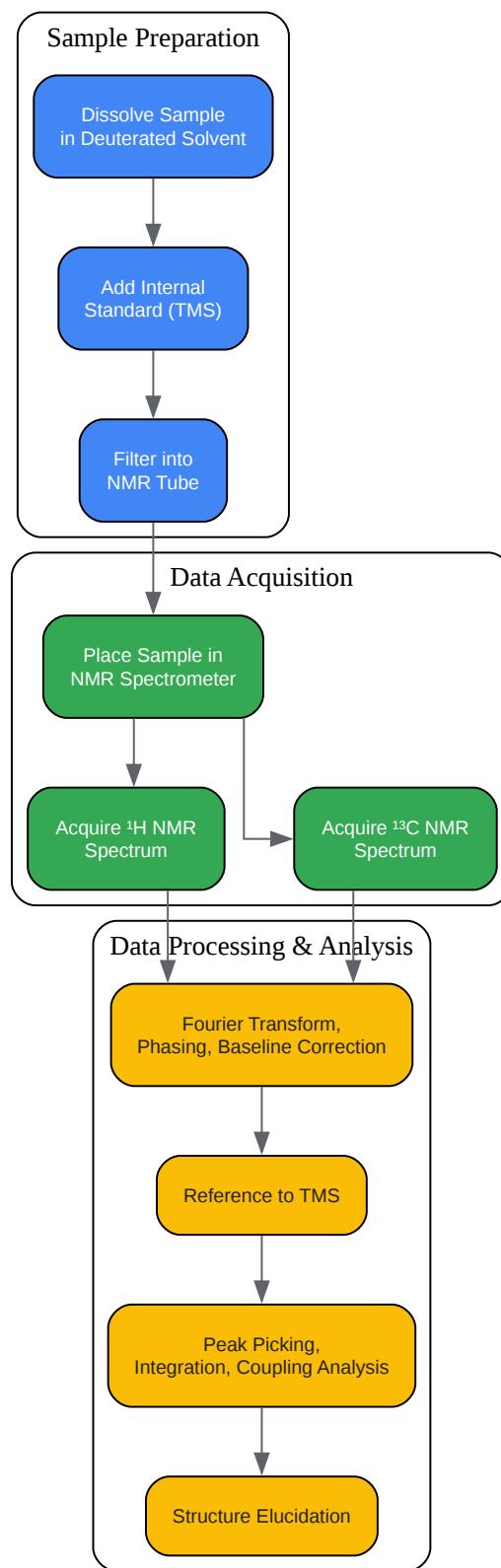
3. Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

- Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.
- Integration and Peak Picking: The area under each peak in the ^1H NMR spectrum is integrated to determine the relative number of protons. Peaks are picked and their chemical shifts are recorded.

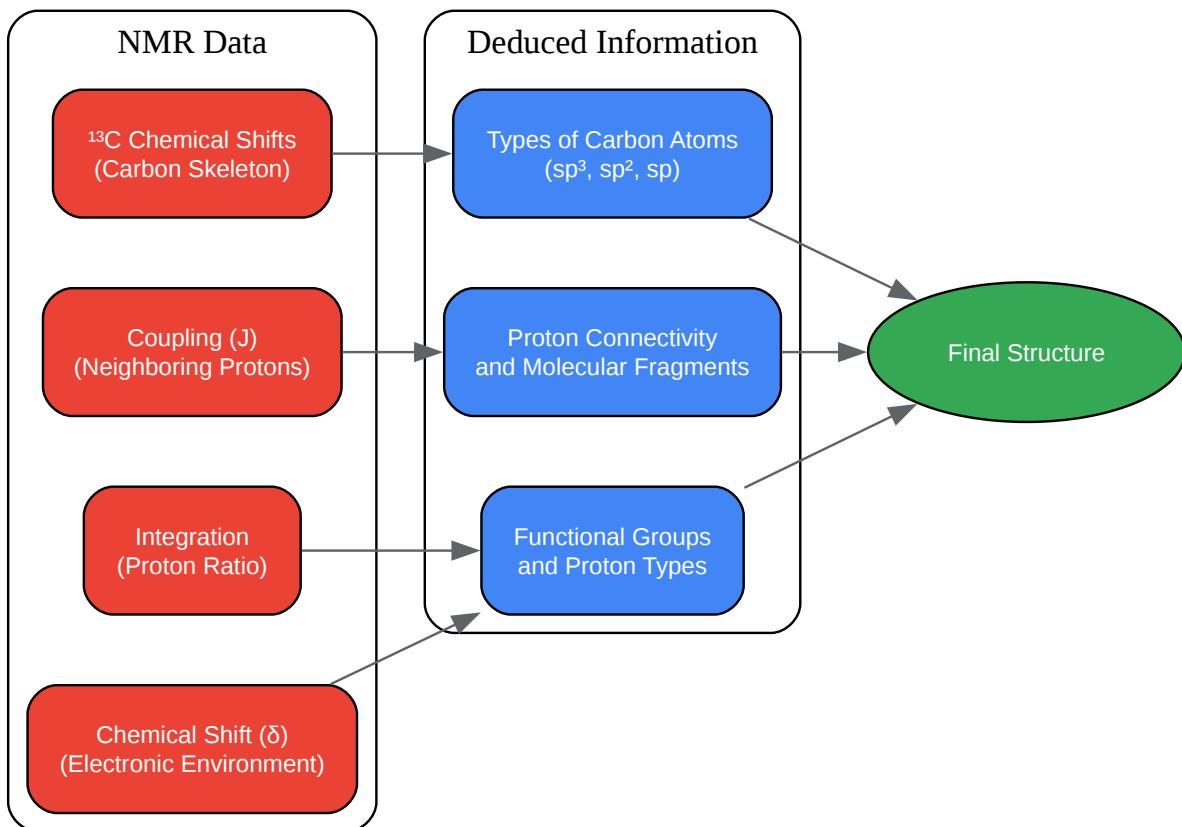
Visualization of NMR Workflow and Data Interpretation

The following diagrams illustrate the general workflow of NMR characterization and the logical process of using NMR data for structural elucidation.



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Caption: General workflow for NMR sample characterization.

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Caption: Logical flow of NMR data for structure elucidation.

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References

- 1. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

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